3,3-Dimethyl-1-(1,3-thiazol-2-yl)azetidin-2-one
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Overview
Description
3,3-Dimethyl-1-(1,3-thiazol-2-yl)azetidin-2-one is a heterocyclic compound that features a thiazole ring fused to an azetidinone moiety The thiazole ring is a five-membered ring containing both sulfur and nitrogen atoms, which contributes to the compound’s unique chemical properties
Mechanism of Action
Target of Action
The primary targets of 3,3-Dimethyl-1-(1,3-thiazol-2-yl)azetidin-2-one Thiazole derivatives, which include this compound, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
The exact mode of action of This compound Thiazole derivatives are known to interact with various enzymes and receptors in biological systems, showing broad biological activities .
Biochemical Pathways
The specific biochemical pathways affected by This compound Thiazole derivatives have been associated with a wide range of medicinal and biological properties, indicating that they likely interact with multiple biochemical pathways .
Pharmacokinetics
The pharmacokinetics of This compound The polar nature of the thiazole ring, which is part of this compound, should improve the pharmacokinetic parameters of the thiazole-containing compounds .
Result of Action
The specific molecular and cellular effects of This compound Thiazole derivatives have been associated with a wide range of medicinal and biological properties, indicating that they likely have multiple effects at the molecular and cellular levels .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of This compound The solubility of thiazole derivatives in water, alcohol, and ether, as well as their sparing solubility in organic solvents and dyes, suggests that the compound’s action may be influenced by the solvent environment .
Biochemical Analysis
Biochemical Properties
The thiazole ring in 3,3-Dimethyl-1-(1,3-thiazol-2-yl)azetidin-2-one is known to interact with various enzymes, proteins, and other biomolecules . These interactions can activate or inhibit biochemical pathways and enzymes, or stimulate or block receptors in biological systems
Cellular Effects
Preliminary studies suggest that the compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is believed that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-1-(1,3-thiazol-2-yl)azetidin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminothiazole with a suitable acylating agent, followed by cyclization to form the azetidinone ring. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine or pyridine to facilitate the cyclization process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for optimizing the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethyl-1-(1,3-thiazol-2-yl)azetidin-2-one can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The azetidinone ring can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 position, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Substitution: Formation of alkylated or acylated thiazole derivatives.
Scientific Research Applications
3,3-Dimethyl-1-(1,3-thiazol-2-yl)azetidin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the thiazole ring, which is known for its biological activity.
Medicine: Explored for its potential use in drug development, particularly as an inhibitor of certain enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug containing a thiazole ring.
Ritonavir: An antiretroviral drug with a thiazole moiety.
Abafungin: An antifungal drug featuring a thiazole ring.
Bleomycin: An antineoplastic drug that includes a thiazole ring.
Tiazofurin: An antineoplastic drug with a thiazole moiety.
Uniqueness
3,3-Dimethyl-1-(1,3-thiazol-2-yl)azetidin-2-one is unique due to the presence of both the thiazole and azetidinone rings, which confer distinct chemical and biological properties
Properties
IUPAC Name |
3,3-dimethyl-1-(1,3-thiazol-2-yl)azetidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2OS/c1-8(2)5-10(6(8)11)7-9-3-4-12-7/h3-4H,5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNDCOIZRAXQMJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C1=O)C2=NC=CS2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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